Cefalexin lysine

Descripción

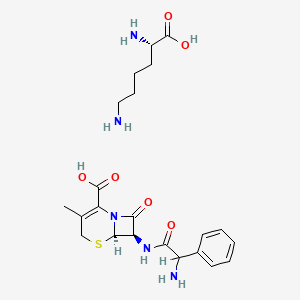

Structure

3D Structure of Parent

Propiedades

Número CAS |

53950-14-4 |

|---|---|

Fórmula molecular |

C22H31N5O6S |

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C16H17N3O4S.C6H14N2O2/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;7-4-2-1-3-5(8)6(9)10/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t10-,11-,15-;5-/m10/s1 |

Clave InChI |

CSXICSKZWGBACI-SSDGIDNNSA-N |

SMILES isomérico |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

SMILES canónico |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.C(CCN)CC(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefalexin lysine; |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications of Cephalexin Lysinate

Enzymatic Synthesis Approaches for Cephalexin (B21000) and Analogues

Enzymatic synthesis of β-lactam antibiotics like cephalexin has gained significant attention due to its specificity and reduced environmental impact compared to chemical routes. Penicillin acylase (PGA), also known as penicillin amidohydrolase (EC 3.5.1.11), is the primary enzyme used for this purpose. The synthesis typically involves the acylation of a β-lactam nucleus, such as 7-aminodeacetoxycephalosporanic acid (7-ADCA), with an activated acyl donor, commonly D-phenylglycine methyl ester (PGME).

Application of Penicillin Acylase in Cephalexin Chemical Synthesis

Penicillin acylase catalyzes the formation of the amide bond between 7-ADCA and PGME to yield cephalexin. This reaction is often carried out under kinetic control to favor synthesis over the competing hydrolysis of the acyl donor and the product. Different sources of penicillin acylase, including those from Escherichia coli and Bacillus megaterium, have been explored for cephalexin synthesis.

The enzymatic synthesis can be represented as follows:

7-ADCA + PGME Cephalexin + Methanol (B129727)

However, a competing hydrolysis reaction also occurs:

PGME Phenylglycine + Methanol

And the product can also be hydrolyzed:

Cephalexin 7-ADCA + Phenylglycine

Achieving a high yield of cephalexin requires favoring the synthesis reaction while minimizing hydrolysis.

Optimization of Biocatalytic Reaction Parameters for Enhanced Productivity

Optimization of various parameters is crucial for enhancing the yield and productivity of enzymatic cephalexin synthesis. These parameters include substrate concentrations, pH, temperature, reaction time, and the use of co-solvents or aqueous two-phase systems (ATPS).

Studies have shown that high substrate concentrations can improve the ratio of synthesis to hydrolysis (S/H), leading to higher conversions of 7-ADCA. For instance, increasing the proportion of acyl donor (PGME) relative to the nucleus (7-ADCA) can increase cephalexin yield. The optimal ratio of enzyme to substrate has also been investigated to maximize synthesis efficiency.

The pH and temperature of the reaction medium significantly influence enzyme activity and stability, as well as the synthesis/hydrolysis ratio. Optimal conditions for cephalexin synthesis with immobilized penicillin acylase have been reported, with specific pH and temperature ranges yielding the highest product formation. The use of organic co-solvents, such as ethylene (B1197577) glycol, has been shown to increase cephalexin yield and improve enzyme stability.

Aqueous two-phase systems (ATPS) have been explored as a method for in situ product removal, which can suppress the hydrolysis of cephalexin and shift the reaction equilibrium towards synthesis. In ATPS, the enzyme can be preferentially partitioned into one phase while the product is extracted into the other, thereby increasing the cephalexin yield.

Research findings on optimization parameters often involve studying the effect of individual or combined factors on yield and productivity. For example, one study investigated the effect of temperature and pH on cephalexin synthesis with immobilized penicillin acylase in ethylene glycol, reporting optimal conditions and maximum yield. Another study explored the use of a suspension aqueous solution system with immobilized PGA, achieving high conversion ratios and productivity under optimized conditions, including continuous feeding of PGME.

Here is an example of how optimization parameters can affect yield and productivity, based on research findings:

| Parameter | Condition/Value | Effect on Yield | Effect on Productivity | Source |

| Substrate Ratio | High PGME/7-ADCA | Increased | Can be affected by substrate inhibition | |

| pH | Optimal range (e.g., pH 7.0) | Increased | Increased | |

| Temperature | Optimal range (e.g., 28°C) | Increased | Increased | |

| Co-solvent (e.g., Ethylene Glycol) | Optimal concentration (e.g., 50% v/v) | Increased | Can be improved | |

| In situ Product Removal (ATPS) | Effective partitioning | Increased | Can be improved | |

| Continuous Feeding | PGME | More efficient | Improved |

Characterization of Immobilized Enzyme Systems in Cephalexin Production

Immobilization of penicillin acylase is a common strategy to improve enzyme stability, facilitate recovery and reuse, and enable continuous processes. Various support materials and immobilization techniques have been explored for cephalexin synthesis.

Characterization of immobilized enzyme systems involves assessing their activity, stability (thermal, operational, storage), and structural integrity. Covalent attachment to activated supports, such as glyoxyl-agarose, can lead to robust biocatalysts with enhanced stability through multipoint covalent attachment. Studies have characterized the operational stability of immobilized penicillin acylase by evaluating its activity over repeated synthesis batches.

For example, one study characterized penicillin acylase immobilized on glyoxyl-agarose, reporting its operational stability in repeated cephalexin synthesis batches in ethylene glycol. The biocatalyst retained a significant portion of its initial activity after multiple cycles, indicating good stability. Another study using immobilized PGA in a suspension aqueous solution system reported excellent stability, with the enzyme retaining a high percentage of its initial activity after numerous cycles.

The properties of the support material, including pore size and surface chemistry, can influence enzyme loading, activity, and stability. Characterization techniques such as spectroscopy and microscopy can be used to analyze the immobilized enzyme and the support material.

Prodrug Design and Synthesis Strategies for Cephalexin

Prodrug strategies are employed to overcome limitations of the parent drug, such as poor solubility, low oral bioavailability, or bitter taste. Cephalexin, despite being orally absorbed, has been a subject of prodrug design to potentially improve its properties. Cephalexin lysinate is an example of a cephalexin derivative designed as a potential prodrug.

Integration of Amino Acid Moieties as Prodrug Promoiety Systems

The integration of amino acid moieties, such as lysine (B10760008), into drug structures is a common prodrug strategy. Amino acids can serve as promoieties, linked to the parent drug through labile bonds (e.g., ester or amide linkages) that are cleaved in vivo to release the active drug.

For cephalexin, amino acid moieties can be attached to the α-amino group of the phenylacetyl side chain. This modification can influence the drug's solubility, membrane permeability, and interaction with transporters like peptide transporters (e.g., hPEPT1), which can recognize and transport amino acid-containing compounds.

Cephalexin lysinate involves the conjugation of lysine to cephalexin. This modification aims to leverage the properties of lysine to improve the characteristics of cephalexin. Studies have explored the synthesis of cephalexin derivatives with various amino acids, including lysine, to evaluate their potential as prodrugs.

In silico studies have been conducted to predict the binding affinities of amino acid-cephalexin conjugates to penicillin-binding proteins (PBPs) and β-lactamases, providing insights into their potential activity and stability. L-Lys-Cephalexin conjugates have shown promising binding affinity in such studies.

Chemical Linker Design and Synthesis for Cephalexin Derivatives

The design and synthesis of chemical linkers are critical in creating stable yet cleavable prodrugs. The linker connects the amino acid promoiety (e.g., lysine) to the parent drug (cephalexin). The choice of linker determines the type of bond formed and the mechanism and rate of cleavage in vivo.

For cephalexin derivatives with amino acid moieties, the linker is typically designed to form an amide or ester bond with the α-amino group of cephalexin. The synthesis of these derivatives involves chemical coupling reactions between activated forms of the amino acid (or its protected derivative) and cephalexin.

Studies on the synthesis of cephalexin derivatives with amino acids have described chemical methodologies for forming the amide bond. These methods often involve activating the carboxyl group of the amino acid or using coupling agents to facilitate the reaction with the amino group of cephalexin.

Research has also explored the design of chemical tethers for conjugating cephalexin to surfaces, which involves the synthesis of cephalexin derivatives with specific functional groups and linkers. Although not directly related to prodrugs for improved in vivo properties, this highlights the chemical strategies for modifying cephalexin with various linkers.

The stability and cleavage kinetics of the linker in different biological media (e.g., acidic stomach conditions, neutral blood pH) are important considerations in prodrug design. Studies have investigated the hydrolysis kinetics of cephalexin prodrugs with different linkers under various pH conditions to assess their stability and in vivo release potential.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cephalexin | 2666, 27447, 62921, 57515946 |

| Cephalexin lysinate | 92135907, 171313 |

| 7-Aminodeacetoxycephalosporanic acid (7-ADCA) | 27447 (This appears to be incorrect based on other search results, 7-ADCA is a precursor, not Cephalexin itself. A more accurate CID for 7-ADCA is needed. Based on context in search results, 7-ADCA is a distinct compound. Let's search for 7-ADCA PubChem CID.) |

| Phenylglycine methyl ester (PGME) | 7806 [Search for PGME PubChem CID] |

| Lysine | 5962 |

Correction: The PubChem CID for 7-ADCA needs to be verified as CID 27447 is for Cephalexin. Also, need to confirm the CID for Phenylglycine methyl ester.

Correction to PubChem CIDs:

7-Aminodeacetoxycephalosporanic acid (7-ADCA): CID 33498

Phenylglycine methyl ester (PGME): CID 12247453 (for the hydrochloride salt, which is commonly used),

The PubChem CID for the free base of Phenylglycine methyl ester is CID 7806. However, the hydrochloride salt (CID 12247453) is frequently used in synthesis. Given the context of cephalexin synthesis from PGME, using the CID for the hydrochloride salt is appropriate as it's a common reactant form.

Hydrolytic Stability and Beta-Lactam Ring Chemical Integrity

The β-lactam ring is the key structural feature responsible for the antibacterial activity of cephalosporins. Its integrity is susceptible to cleavage through hydrolysis, a significant degradation pathway in aqueous solutions.

Investigation of pH-Dependent Chemical Degradation Profiles

The rate and mechanism of cephalexin degradation are strongly influenced by pH. Studies on cephalexin have shown that its degradation follows first-order or pseudo-first-order kinetics under constant pH and temperature conditions. nih.govoup.comresearchgate.netajol.info

In acidic conditions, the degradation pathway for some cephalosporins involves the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond. nih.gov However, cephalexin is reported to be fairly acid stable compared to some other cephalosporins. oup.comnih.gov

In neutral and weak alkaline solutions, the degradation is influenced by both direct water attack and intramolecular catalysis. nih.gov A significant degradation pathway at neutral pH involves an intramolecular nucleophilic attack of the side-chain α-amino group on the β-lactam carbonyl, leading to the formation of diketopiperazine-type compounds. nih.govoup.comresearchgate.netnih.gov

In alkaline conditions, cephalexin is much more susceptible to hydroxide-ion catalyzed degradation, which involves the nucleophilic attack of hydroxide (B78521) ion on the β-lactam ring, leading to its cleavage. nih.govoup.com The reactivity in hydroxide-ion catalyzed degradation is significantly influenced by the substituents at the C-3 methylene (B1212753) position of the cephalosporin (B10832234) structure. nih.govnih.gov

The pH-rate profiles for cephalexin degradation resemble those of other aminocephalosporins like cefadroxil (B1668780) and cephradine, showing a strong dependence on pH with increased degradation rates at both low and high pH values, and relative stability in the neutral to slightly alkaline range. nih.govoup.comajol.inforesearchgate.net For sonochemical degradation of cephalexin, the rate was found to be maximal in the pH range of 6.5 to 8.5. ajol.infoscielo.org.za

Table 1 summarizes the general influence of pH on cephalexin degradation based on hydrolysis studies.

| pH Condition | Primary Degradation Mechanism(s) | Relative Stability |

| Acidic | Hydrogen-ion catalyzed β-lactam hydrolysis | Fairly Stable |

| Neutral | Water attack, Intramolecular aminolysis (side-chain α-amino attack) | Relatively Stable |

| Alkaline | Hydroxide-ion catalyzed β-lactam cleavage | Low Stability |

Identification and Characterization of Chemical Hydrolysis Products

Hydrolytic degradation of cephalexin results in the formation of various products, primarily due to the cleavage of the β-lactam ring. In neutral and weak alkaline solutions, key degradation products identified include two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.govnih.gov The piperazine-2,5-diones are formed via the intramolecular aminolysis pathway involving the C-7 side-chain amino group. nih.govnih.gov The thiophenone derivative arises from degradation pathways involving water-catalyzed or spontaneous hydrolysis and β-lactam cleavage by hydroxide ion. nih.gov

Studies using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) have been employed to identify and characterize cephalexin degradation products under various stress conditions, including hydrolysis. researchgate.net These studies have reported the generation of several degradation products, with structures proposed based on mass spectral data. researchgate.net Complexes between hydrolysis products of cephalexin and metal ions like iron have also been detected, which can be relevant for analytical methods. nih.gov

Advanced Oxidation Processes for Cephalexin Chemical Degradation Analysis

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic pollutants like antibiotics through the generation of highly reactive species, primarily hydroxyl radicals (•OH). sci-hub.semdpi.comdeswater.comnih.govresearchgate.net

Mechanistic Studies of Photo-Fenton Catalyzed Degradation

The Photo-Fenton process, which utilizes Fenton chemistry (Fe²⁺/H₂O₂) combined with UV or visible light, is an effective AOP for cephalexin degradation. researchgate.netnih.govcapes.gov.brpeeref.comnih.govacs.orgsciltp.com The mechanism involves the generation of hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide, which are then enhanced by photochemical reactions. mdpi.comrsc.org

Mechanistic studies of cephalexin degradation during photo-Fenton processes (both homogeneous and heterogeneous) have revealed several degradation pathways. These include β-lactam ring-opening, sulfoxide (B87167) formation, demethylation, N-dealkylation, decarbonylation, hydroxylation, and deamination. researchgate.netnih.govpeeref.com The specific degradation products and dominant pathways can vary depending on the type of photo-Fenton process (homogeneous or heterogeneous) and the catalyst used. researchgate.netnih.govpeeref.com For instance, different degradation products were identified in homogeneous (Fe²⁺/H₂O₂/UV) and heterogeneous (MoS₂@Fe/H₂O₂/UV) photo-Fenton systems. researchgate.netnih.govpeeref.com The formation of these products is attributed to the attack of active species such as •OH, h⁺, e⁻, and O₂⁻ photoinduced by the catalyst. researchgate.netpeeref.com

The efficiency of the Fenton process for cephalexin removal is highly dependent on pH, with optimal degradation often observed at acidic pH (around pH 3) due to the stability of hydrogen peroxide and the availability of ferrous ions. nih.gov

Sonochemical Degradation Kinetics and Pathway Elucidation

Sonochemical degradation utilizes ultrasound irradiation to generate cavitation bubbles in the solution. The collapse of these bubbles creates localized hotspots with high temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals, which can degrade organic pollutants. scielo.org.zaresearchgate.net

Studies on the sonochemical degradation of cephalexin in aqueous solution have shown that the degradation follows pseudo-first-order kinetics. ajol.infoscielo.org.za The rate of sonochemical degradation is strongly influenced by ultrasound power and pH. ajol.inforesearchgate.netscielo.org.zaresearchgate.net An optimal ultrasound power exists for maximum degradation, beyond which the rate may decrease due to factors like bubble coalescence and scattering of sound waves. scielo.org.zaresearchgate.net The degradation rate is enhanced with increasing pH from acidic to neutral/slightly alkaline conditions (e.g., pH 4.5 to 6.5), with almost no change in the pH range of 6.5-8.5. ajol.inforesearchgate.netscielo.org.za At higher alkaline pH (around 10.0), a significant reduction in the degradation rate is observed. researchgate.netscielo.org.za This pH dependency is related to the zwitterionic nature of cephalexin and its concentration at the bubble interface, where hydroxyl radical attack is prominent. scielo.org.za

Sonochemical treatment has also been shown to improve the biodegradability of cephalexin solutions, suggesting the formation of more easily degradable intermediates. ajol.infoscielo.org.zafao.org

Biodegradation Pathways of Cephalexin (Chemical Transformation Focus)

Biodegradation involves the breakdown of compounds by microorganisms through metabolic or co-metabolic processes. mdpi.com While cephalexin is known to have relatively low biodegradability, specific bacterial strains capable of degrading it have been isolated. typeset.ionih.gov

Studies on the biodegradation of cephalexin by bacterial strains isolated from activated sludge have shown efficient removal of the antibiotic. nih.gov The biodegradation process can be described by a first-order kinetic model. nih.gov Environmental conditions such as pH and temperature significantly influence the biodegradation efficiency. nih.gov Optimal pH for rapid biodegradation by certain strains has been found to be in the neutral to slightly alkaline range (e.g., pH 6.5-7 or 7-8). nih.gov

From a chemical transformation perspective, biodegradation involves the enzymatic breakdown of the cephalexin molecule. Studies have identified specific biodegradation metabolites, such as 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine, during the degradation of cephalexin by certain bacterial strains. nih.gov These metabolites indicate the cleavage of the amide bond in the side chain and transformations of the dihydrothiazine ring. The identification of these metabolites helps in proposing the biodegradation pathways, focusing on the chemical changes occurring in the cephalexin structure catalyzed by microbial enzymes. nih.gov

Table 2 shows the optimal pH for cephalexin biodegradation by two specific bacterial strains. nih.gov

| Bacterial Strain | Optimal pH Range for Biodegradation |

| Rhizobium sp. | 7–8 |

| Klebsiella sp. | 7 |

Identification of Microbial Metabolites and Chemical Intermediates

Microbial degradation of cephalexin can occur through the action of β-lactamases, which hydrolyze the β-lactam ring. The enzymatic hydrolysis product of cephalexin is the cephalosporoate intermediate psu.edu. This intermediate can then undergo further reactions depending on the pH psu.edu.

Chemical degradation of cephalexin in aqueous solutions can lead to various products. Studies on cephalexin degradation under thermal and photolytic stress have identified different chemical species among the byproducts. Thermodegradation can induce the rupture of the bioactive moiety, potentially producing cephalosporinic acid and deaminated species, which are inactive unifesp.br. Photolysis via UV light can lead to oxidized species that retain the dihydrothiazine ring adjacent to the β-lactam ring unifesp.br.

Intramolecular reactions involving the free amino group of cephalexin can also contribute to its degradation, particularly in aqueous solutions. This can lead to the formation of a piperazine-2,5-dione derivative through intramolecular aminolysis of the β-lactam carbonyl moiety by the C(7) side chain amino group psu.edu. This compound may further transform into other products at neutral pH psu.edu.

Chemical intermediates in the degradation of cephalexin can include the opened β-lactam ring hydrolysis product (cephalosporoic acid) and its subsequent transformation products. Oxidation products, particularly under photolytic conditions, can also be significant intermediates unifesp.br. The S-oxide of cephalexin has also been identified as a reaction product in the presence of oxidizing agents like potassium caroate isciii.es.

Prodrug Conversion Kinetics and Intramolecular Chemical Mechanisms

Cephalexin lysinate can be considered a type of prodrug or a soluble salt form designed to deliver cephalexin. The conversion of such derivatives back to the active cephalexin involves the cleavage of the linkage between cephalexin and lysine. In the case of a simple salt, this would involve dissociation in solution. However, if a covalent linkage is present, the conversion would involve a chemical reaction.

Studies on cephalexin prodrugs have explored strategies to improve properties like stability and taste mdpi.comresearchgate.net. The conversion rate of prodrugs to their active parent drugs can be dependent on the rate-limiting step of the interconversion reaction mdpi.comresearchgate.net. This conversion can occur through chemically driven processes without the need for enzymes mdpi.com.

Acid-Catalyzed Intramolecular Chemical Conversion Pathways

Acid-catalyzed hydrolysis is a significant pathway for the degradation and conversion of β-lactam antibiotics and their prodrugs mdpi.comresearchgate.net. Studies on the acid-catalyzed hydrolysis of cephalexin prodrugs have shown that the conversion rate is significantly higher under acidic conditions (e.g., 1N HCl) compared to less acidic or neutral pH values researchgate.net. The specific intramolecular chemical conversion pathways under acid catalysis would depend on the nature of the linkage between cephalexin and lysine in the lysinate salt. If a covalent bond is formed, acid catalysis could facilitate its hydrolysis, regenerating cephalexin.

Research on acid-catalyzed hydrolysis of other related compounds, such as N-alkylmaleamic acids, has provided insights into the mechanisms involved in chemically driven prodrug conversion mdpi.comresearchgate.net. These studies suggest that the reaction rate is determined by the rate-limiting step in the intramolecular process researchgate.net.

Chemical Stability of Prodrugs in Aqueous Media

The chemical stability of cephalexin lysinate in aqueous media is crucial for its formulation and efficacy. Cephalosporins are known to have limited stability in aqueous solutions, undergoing hydrolysis of the β-lactam ring psu.edumdpi.com. The stability can be influenced by factors such as pH, temperature, and the presence of catalysts.

While cephalexin itself can undergo degradation in acidic media rsc.org, the lysinate salt is designed to provide more neutral aqueous solutions, which might influence its stability profile compared to the free acid form of cephalexin google.comgoogle.com. However, even in neutral aqueous solutions, cephalosporins can undergo degradation, including intramolecular reactions psu.edu.

Studies on the stability of cephalexin in aqueous solutions have shown degradation over time, with stability being affected by temperature ebi.ac.uk. For example, cephalexin in aqueous solution showed degradation greater than 10% after certain periods at different temperatures ebi.ac.uk.

The chemical stability of cephalexin lysinate in solution would be a key factor determining its shelf life and the conditions under which it can be stored and administered. Maintaining stability often involves specific formulation strategies and storage conditions, such as refrigeration or lyophilization google.comdissolutiontech.commedkoo.com.

Data Tables

Specific quantitative data tables directly detailing the degradation kinetics and intermediates solely for Cephalexin lysinate were not extensively found in the provided search results. However, the principles of cephalexin degradation and prodrug conversion kinetics from related studies can be illustrative.

For example, studies on cephalexin stability in aqueous solutions provide data on percentage degradation over time under different conditions ebi.ac.ukdissolutiontech.com. Similarly, research on cephalexin prodrugs might present half-life values for conversion under various pH conditions researchgate.net.

| Time Point | Cephalexin Concentration (%) | Conditions | Source |

| Aqueous Solution, Various Temperatures | ebi.ac.uk | ||

| Extemporaneous Suspensions, Accelerated Aging | dissolutiontech.com |

| Prodrug | Half-life (hours) in 1N HCl | Half-life (hours) in pH 2.5 | Half-life (hours) in pH 5 | Half-life (hours) in pH 7.4 | Source |

| Cephalexin ProD 1 | 2 | 14 | Stable | researchgate.net | |

| Cephalexin ProD 2 | 6 | Stable | researchgate.net |

Note: This table presents data for specific cephalexin prodrugs from a study, illustrating the effect of pH on conversion kinetics. This is included to demonstrate the type of kinetic data relevant to prodrug conversion, although it is not specific to Cephalexin lysinate itself.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cephalexin | 2777 |

| Lysine | 866 |

| Cephalosporoic acid | 154111 |

| Formaldehyde | 1120 |

| Potassium caroate | 24506 |

While comprehensive studies focusing exclusively on the degradation kinetics and mechanistic pathways of Cephalexin lysinate are not extensively detailed in the provided search results, information regarding the degradation of cephalexin and the conversion of cephalosporin prodrugs offers valuable insights into the likely behavior of this salt form.

Degradation Kinetics and Mechanistic Pathways of Cephalexin Lysinate

Prodrug Conversion Kinetics and Intramolecular Chemical Mechanisms

Cephalexin lysinate functions as a soluble derivative designed to deliver the active cephalexin. The conversion back to the active drug involves the dissociation of the salt linkage between cephalexin and lysine (B10760008) in solution. If a covalent linkage were present (as in some prodrug strategies), the conversion would involve a specific chemical reaction.

Research on cephalexin prodrugs has explored various chemical modifications aimed at improving pharmaceutical properties mdpi.comresearchgate.net. The rate at which a prodrug converts to its active form is often dictated by the rate-limiting step of the interconversion process mdpi.comresearchgate.net. This conversion can occur through purely chemical mechanisms, independent of enzymatic activity mdpi.com.

Acid-Catalyzed Intramolecular Chemical Conversion Pathways

Acid-catalyzed hydrolysis is a significant pathway influencing the degradation and conversion of β-lactam antibiotics and their prodrugs mdpi.comresearchgate.net. Studies involving acid-catalyzed hydrolysis of cephalexin prodrugs have demonstrated substantially faster conversion rates in highly acidic environments (e.g., 1N HCl) compared to conditions with higher pH researchgate.net. If a covalent bond were present in Cephalexin lysinate, acid catalysis could promote its hydrolysis, thereby releasing cephalexin.

Chemical Stability of Prodrugs in Aqueous Media

The chemical stability of Cephalexin lysinate in aqueous solution is a critical factor for its pharmaceutical application. Cephalosporins are inherently susceptible to hydrolysis of the β-lactam ring in aqueous environments, leading to a loss of activity psu.edumdpi.com. Factors such as pH, temperature, and the presence of catalytic species can influence this stability.

While cephalexin itself is known to degrade in acidic conditions rsc.org, the formation of the lysinate salt results in more neutral solutions, which may offer improved stability compared to the free acid form of cephalexin google.comgoogle.com. Nevertheless, degradation, including intramolecular reactions, can still occur in neutral aqueous solutions psu.edu.

Stability studies on cephalexin in aqueous solutions have shown time-dependent degradation, with temperature playing a role ebi.ac.uk. For instance, cephalexin in aqueous solution demonstrated over 10% degradation within specific timeframes at different temperatures ebi.ac.uk.

The chemical stability of Cephalexin lysinate in solution directly impacts its shelf life and the appropriate conditions for storage and administration. Strategies to maintain stability often include specific formulation approaches and controlled storage conditions, such as refrigeration or lyophilization google.comdissolutiontech.commedkoo.com.

Data Tables

For example, studies on cephalexin stability in aqueous preparations provide data on the percentage of intact drug remaining over time under various storage conditions ebi.ac.ukdissolutiontech.com. Similarly, research on cephalexin prodrugs may present half-life data for their conversion under different pH values researchgate.net.

| Time Point | Cephalexin Concentration (%) | Conditions | Source |

| -- | -- | Aqueous Solution, Various Temperatures | ebi.ac.uk |

| -- | -- | Extemporaneous Suspensions, Accelerated Aging | dissolutiontech.com |

| Prodrug | Half-life (hours) in 1N HCl | Half-life (hours) in pH 2.5 | Half-life (hours) in pH 5 | Half-life (hours) in pH 7.4 | Source |

| Cephalexin ProD 1 | 2 | 14 | -- | Stable | researchgate.net |

| Cephalexin ProD 2 | 6 | -- | -- | Stable | researchgate.net |

Note: This table presents illustrative kinetic data for specific cephalexin prodrugs from a research study, highlighting the influence of pH on their conversion rates. It is included to show the nature of kinetic data relevant to prodrug conversion, not as specific data for Cephalexin lysinate.

Chromatographic and Advanced Separation Techniques for Cephalexin Lysinate Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds like cephalexin (B21000) lysinate. Its versatility allows for the separation based on different principles, such as reversed-phase chromatography, which is commonly applied for compounds with varying polarities.

Reversed-Phase HPLC for Simultaneous Chemical Quantification of Cephalexin and Lysine (B10760008) in Salt Form

Reversed-phase HPLC (RP-HPLC) is a widely used mode for the separation of moderately polar to non-polar compounds. For the simultaneous quantification of cephalexin and lysine in their salt form, RP-HPLC methodologies have been developed. These methods aim to separate the two components based on their differential interactions with a non-polar stationary phase and a polar mobile phase.

One study describes a reversed-phase HPLC method using derivatization for the simultaneous determination of intact cephalexin and lysine in their salt. This approach highlights the need for specific sample preparation or detection strategies when analyzing both components concurrently. nih.gov

Another RP-HPLC method for cephalexin determination in pure and pharmaceutical preparations utilized a Phenomenex C18 column (250 × 4.6 mm, 5μm) with a mobile phase composed of water, methanol (B129727), and acetonitrile (B52724) (60:20:20 V/V/V) at pH 4 and a flow rate of 1 mL/min, with UV detection at 254 nm. researchgate.netresearchgate.net While this method focuses on cephalexin, it demonstrates typical RP-HPLC parameters used for this class of compounds, which can serve as a basis for developing methods for the lysinate salt.

A separate RP-HPLC method for cephalexin in tablet dosage forms employed a Waters C18 column (250mm×4.6mm; 5µ) with a mobile phase of methanol and 0.1M sodium acetate (B1210297) buffer (75:25 v/v) at a flow rate of 1.0 ml/min and UV detection at 240nm. jetir.org

Development of Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a technique used to modify compounds chemically to enhance their detectability or improve their chromatographic separation. For compounds that lack suitable chromophores for UV detection or are not easily retained on standard stationary phases, derivatization can be crucial.

In the context of cephalexin lysinate, derivatization strategies can be particularly relevant for the detection and quantification of lysine, which, as an amino acid, may not have strong UV absorbance at typical wavelengths used for cephalexin. A sensitive HPLC method using derivatization has been reported for the simultaneous determination of intact cephalexin and lysine in their salt. nih.gov This suggests that derivatization is employed to enable the detection of both components within a single chromatographic run.

Amino acids, including lysine, are often derivatized before chromatographic analysis, especially with techniques like GC, to improve their volatility and detectability. thermofisher.com Common derivatization methods for amino acids involve reactions with reagents like ortho-phthaldehyde (OPA) for primary amines and 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines, followed by reversed-phase HPLC with fluorescence or UV detection. lcms.czmdpi.com While these examples pertain to general amino acid analysis, the principles can be applied to the specific case of lysine in cephalexin lysinate.

One study on the determination of lysine in its cephalexin salt mentions separation by ion-exchange chromatography followed by colorimetric or fluorimetric determination of lysine. researchgate.net This indicates that alternative detection methods, potentially coupled with separation, are also considered for lysine.

The use of fluorescamine (B152294), a reagent that reacts with primary amines to form fluorescent products, has been explored for the determination of the free amino group of cephalexin in the presence of lysine. rsc.org Both cephalexin and lysine react with fluorescamine, producing fluorescent products with similar excitation-emission characteristics. rsc.org This highlights the potential for derivatization with fluorescamine for detection, although achieving selective detection between derivatized cephalexin and lysine might require careful optimization of chromatographic conditions or detection wavelengths.

Optimization of Chromatographic Parameters for Chemical Resolution and Sensitivity

Optimizing chromatographic parameters is essential to achieve adequate resolution between cephalexin and lysine, as well as sensitivity for their accurate quantification in the lysinate salt. Key parameters include the composition and pH of the mobile phase, stationary phase selection, flow rate, column temperature, and detection wavelength.

For RP-HPLC methods applied to cephalexin, parameters such as the ratio of organic modifier (e.g., methanol, acetonitrile) to aqueous phase, buffer concentration, and pH significantly influence retention and separation. researchgate.netjetir.orgresearchgate.netnih.gov For instance, adjusting the pH of the mobile phase can affect the ionization state of both cephalexin (an amphoteric molecule with acidic and basic functional groups) and lysine (a basic amino acid), thereby altering their interaction with the stationary phase and their elution behavior.

Studies on cephalexin analysis have investigated the effect of mobile phase composition, flow rate, wavelength, and pH on chromatographic performance. researchgate.netresearchgate.net Optimized conditions reported for cephalexin include specific ratios of water, methanol, and acetonitrile, and defined pH values, aimed at achieving good peak shape, resolution, and sensitivity. researchgate.netresearchgate.net

The choice of stationary phase is also critical. C18 reversed-phase columns are commonly used for cephalexin analysis researchgate.netjetir.orgresearchgate.netnih.gov, indicating their suitability for separating compounds with similar properties to cephalexin. However, achieving optimal separation of both cephalexin and the more polar lysine on a single C18 column in a single run, especially without derivatization, can be challenging and may require specialized stationary phases or gradient elution profiles.

The detection wavelength is typically chosen to maximize the absorbance of the analytes. For cephalexin, UV detection at wavelengths around 240-254 nm is common. researchgate.netjetir.orgresearchgate.netnih.gov For simultaneous quantification with lysine, the detection wavelength might need to be carefully selected or a diode array detector (DAD) employed to monitor multiple wavelengths.

Optimization often involves a systematic approach, such as experimental design methodologies, to evaluate the impact of multiple parameters simultaneously and identify the optimal conditions for resolution and sensitivity. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Cephalexin | 27447 guidetopharmacology.orgmims.comunimi.it |

| Lysine | 5962 fishersci.ptnih.gov |

| Cephalexin lysinate | 92135907 nih.gov, 171313 nih.gov |

Data Tables

Based on the search results, here is an example of a data table presenting optimized HPLC parameters for cephalexin analysis, which can serve as a reference for developing methods for cephalexin lysinate:

| Parameter | Value | Source |

| Stationary Phase | Phenomenex C18 (250 × 4.6 mm, 5μm) | researchgate.netresearchgate.net |

| Mobile Phase | Water:Methanol:Acetonitrile (60:20:20 V/V/V) | researchgate.netresearchgate.net |

| Mobile Phase pH | 4 | researchgate.netresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netresearchgate.net |

| Detection Wavelength | 254 nm | researchgate.netresearchgate.net |

| Injection Volume | 10 μL | researchgate.netresearchgate.net |

| Column Temperature | 25 ± 2 °C | researchgate.net |

Computational Chemistry and Molecular Modeling of Cephalexin Lysinate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT is a robust quantum mechanical method employed to investigate the electronic structure and properties of molecules. It enables the calculation of parameters that shed light on a molecule's stability, reactivity, and charge distribution researchgate.netresearchgate.netresearchgate.net.

Elucidation of Electronic Structure (HOMO-LUMO Analysis, Energy Gap)

The electronic structure, particularly the characteristics of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical behavior. The energy difference between the HOMO and LUMO, known as the energy gap (ΔEL-H), serves as an indicator of molecular reactivity and kinetic stability researchgate.net. A smaller energy gap generally correlates with higher chemical reactivity. DFT calculations, often utilizing functionals like B3LYP and appropriate basis sets, are used to determine the energies of these frontier molecular orbitals and the resulting energy gap for compounds like cephalexin (B21000) researchgate.net. These calculations help to identify the regions within the molecule prone to donating or accepting electrons, which is crucial for understanding chemical reactions and interactions.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution across a molecule. This mapping is highly useful for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding potential hydrogen bonding interactions researchgate.netresearchgate.net. Regions of negative electrostatic potential (typically depicted in red) indicate areas where a molecule is likely to attract positive charges (electrophiles), while regions of positive electrostatic potential (typically shown in blue) suggest areas that will attract negative charges (nucleophiles) researchgate.net. Mapping the MEP surface of cephalexin lysinate can reveal the charge distribution arising from both the cephalexin and lysine (B10760008) components, highlighting potential interaction points with other molecules or biological environments.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the topological analysis of the electron density distribution within a molecular system nih.govacs.org. QTAIM analysis can identify critical points in the electron density, such as bond critical points, which provide quantitative information about the nature and strength of chemical bonds, including both covalent and non-covalent interactions like hydrogen bonds researchgate.netresearchgate.netnih.gov. Applying QTAIM to cephalexin lysinate can offer detailed insights into the bonding within the molecule and the interactions between the cephalexin and lysine moieties in the salt form.

Analysis of Non-Covalent Interactions and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs), including van der Waals forces, hydrogen bonding, and steric effects, are critical in determining a molecule's conformation, stability, and how it interacts with other molecules nih.gov. The Reduced Density Gradient (RDG) is a function derived from the electron density that is particularly effective for visualizing and characterizing these weak interactions nih.gov. RDG analysis, often visualized through isosurface plots, helps to identify and differentiate various types of NCIs within a molecular system nih.gov. Analyzing the NCIs in cephalexin lysinate using RDG can provide a deeper understanding of the intramolecular forces that influence its structure and its potential for intermolecular interactions.

Molecular Docking Simulations for Ligand-Target Chemical Interactions

Molecular docking is a computational technique used to predict the probable binding orientation and affinity of a ligand molecule to a receptor molecule, such as a protein nih.gov. This method is widely applied in the study of drug-target interactions.

Prediction of Molecular Binding Modes and Interaction Sites (e.g., with specific proteins, nucleic acids)

Molecular docking simulations are valuable for predicting how cephalexin lysinate might interact with biological targets, such as the penicillin-binding proteins (PBPs) that are the known targets of cephalosporins medchemexpress.eumedchemexpress.comnih.gov. These simulations involve computationally placing the ligand (cephalexin lysinate) into the active site of the receptor (e.g., a bacterial PBP) and evaluating different binding poses based on scoring functions that estimate binding affinity.

The output of docking simulations typically includes predicted binding energies or scores and identifies the specific amino acid residues in the target protein that form interactions (such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions) with the ligand nih.govimist.ma. Studies on cephalexin and related conjugates have utilized molecular docking to explore their binding to proteins and enzymes like PBPs and beta-lactamases, providing insights into their potential efficacy and stability science.govresearchgate.net. While specific docking data for cephalexin lysinate was not prominently found, the application of these methods to cephalexin and its conjugates demonstrates their relevance for investigating the binding characteristics of cephalexin lysinate with its biological targets.

Conformational Landscape Exploration and Potential Energy Surface (PES) Mapping

The conformational landscape of a molecule describes the potential energy as a function of its geometry, highlighting different stable conformers (energy minima) and the energy barriers between them. Exploring this landscape and mapping the Potential Energy Surface (PES) using computational methods allows for the identification of low-energy structures and understanding molecular flexibility. For a complex salt like Cephalexin lysinate, which consists of two distinct ions, the conformational landscape would involve the relative orientations and conformations of both the cephalexin and lysinate moieties. Computational studies on related structures, such as cephalexin itself, have utilized one-dimensional PES scans to predict possible conformers and identify minimum energy structures using methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These studies demonstrate the application of PES mapping to understand the stability and preferred geometries of molecules. researchgate.netresearchgate.net PES mapping is a central concept in computational chemistry for understanding molecular structures, properties, and reactivities, with minima corresponding to stable structures and the surface shape determining vibrational spectra and reaction pathways. wayne.edumuni.cz While specific PES mapping for the Cephalexin lysinate salt was not found, these computational techniques are applicable to exploring the various spatial arrangements and energy profiles of the ions within the salt. Conformational dynamics and the exploration of conformational free energy landscapes are also studied computationally to understand molecular behavior and interactions. acs.orgacs.org

Derivation of Global and Chemical Reactivity Descriptors

Global and chemical reactivity descriptors provide insights into how a molecule is likely to behave in chemical reactions, indicating its propensity to donate or accept electrons and identifying reactive sites. These descriptors are typically derived from quantum chemical calculations, such as DFT. Common descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. researchgate.netresearchgate.net The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons; the energy gap between them is an indicator of molecular stability and reactivity. researchgate.netresearchgate.net MEP surfaces visually represent the charge distribution, helping to identify potential sites for electrophilic and nucleophilic attack and hydrogen bonding. researchgate.netresearchgate.net NBO analysis provides information about charge delocalization and bonding interactions. researchgate.netresearchgate.net Computational studies on cephalosporins, including cephalexin, and related amino acid conjugates have employed these descriptors to evaluate molecular stability, chemical reactive sites, and reactivity. researchgate.netresearchgate.netresearchgate.netresearchgate.net For Cephalexin lysinate, computational derivation of these descriptors could help understand the electronic properties of the salt, predict its reactive centers, and provide theoretical support for its chemical behavior, although specific data for the salt form were not retrieved in the search.

Solid State Chemistry and Crystallization Phenomena of Cephalexin Lysinate

Crystallinity Assessment and Mechanism of Amorphous Phase Formation

Crystallinity refers to the degree of structural order in a solid. Crystalline solids have a well-defined, repeating three-dimensional structure, while amorphous solids lack this long-range order mt.com. The crystallinity of pharmaceutical compounds can be assessed using techniques such as X-ray powder diffraction (XRPD) researchgate.netnih.gov. XRPD patterns of crystalline materials show sharp peaks, whereas amorphous materials produce a diffuse halo.

The formation of an amorphous phase can occur during various processes, including rapid precipitation, spray drying, lyophilization, or grinding of crystalline material nih.govaston.ac.uk. For cephalexin (B21000), grinding crystalline material has been shown to induce amorphous transformation. This transformation is suggested to involve the destruction of intermolecular hydrogen bonds, particularly those between the amino and carboxyl groups researchgate.net. While not specifically studied for Cephalexin lysinate in the provided results, similar mechanisms involving the disruption of ionic and hydrogen bonds present in the salt structure could contribute to amorphous phase formation if subjected to such processes.

Near-infrared (NIR) spectroscopy combined with chemoinformetric analysis, such as principal component regression (PCR), has been demonstrated as a method for evaluating the crystallinity of cephalexin researchgate.net. Changes in NIR spectra, particularly at specific wavelengths (e.g., 1530 and 1620 nm for cephalexin), can indicate changes in crystallinity and the presence of free amino groups, suggesting the destruction of intermolecular interactions in the amorphous form researchgate.net. This technique could potentially be applied to assess the crystallinity of Cephalexin lysinate.

Investigation of Nucleation and Crystal Growth Mechanisms

Crystallization is a process involving two main steps: nucleation and crystal growth mt.com. Nucleation is the initial formation of a new crystalline phase from a supersaturated solution, while crystal growth is the subsequent increase in size of these nuclei by the addition of solute molecules mt.com.

For cephalexin monohydrate, studies have investigated its nucleation and growth kinetics in aqueous solutions researchgate.netdrexel.edu. Supersaturation is identified as the driving force for both nucleation and crystal growth mt.com. In reactive crystallization of cephalexin, supersaturation can be generated by adjusting the pH acs.org. High supersaturation can lead to burst nucleation, resulting in the formation of needle-like crystals researchgate.net.

The presence of co-solutes, such as the cephalexin precursors 7-aminodesacetoxycephalosporanic acid (7-ADCA) and phenylglycine methyl ester (PGME), can influence the crystallization of cephalexin monohydrate researchgate.netdrexel.edu. While primary nucleation of cephalexin was found to be unaffected by these co-solutes, 7-ADCA significantly decreased the growth rate, possibly by inhibiting the advancement of growth steps on the crystal surface researchgate.netdrexel.edu. Secondary nucleation, which involves the formation of new crystals due to the presence of existing crystals, was found to be dominant over primary nucleation in cephalexin monohydrate crystallization, with crystal breakage potentially playing a role researchgate.netdrexel.edu.

Based on classical nucleation theory and induction time data, parameters such as crystal-liquid interfacial tension and the radius of the critical nucleus can be calculated, providing quantitative insights into the nucleation process researchgate.netcip.com.cn. The growth of cephalexin monohydrate has been suggested to follow a continuous growth mechanism under certain conditions researchgate.netcip.com.cn.

For Cephalexin lysinate, as a salt, its crystallization from solution would also involve nucleation and growth processes driven by supersaturation. The presence of lysine (B10760008) and cephalexin in solution, and their interaction to form the salt, would be key factors influencing these mechanisms. The specific solvent system and crystallization method (e.g., cooling, antisolvent addition, evaporation, or reactive crystallization) would dictate the supersaturation profile and thus the nucleation and growth behavior mt.com.

Strategies for Crystal Habit Modification and Control

Crystal habit refers to the external shape of a crystal, which is influenced by the relative growth rates of its different faces mt.com. Controlling crystal habit is important because it affects properties like flowability, filtration, and bulk density mt.comresearchgate.netresearchgate.net.

For cephalexin monohydrate, the crystal habit can be influenced by supersaturation and seeding conditions researchgate.net. High supersaturation tends to produce needle-like crystals, while lower supersaturation can lead to plate-like crystals with a high aspect ratio researchgate.net. Seeding, the introduction of seed crystals to a supersaturated solution, is a common strategy to control nucleation and crystal growth, thereby influencing crystal size and habit mt.comresearchgate.net. Optimizing seeding supersaturation, seed mass ratio, and feeding rate have been explored to control the aspect ratio of cephalexin crystals researchgate.net.

While direct information on crystal habit modification of Cephalexin lysinate is not available in the search results, principles from cephalexin crystallization and general pharmaceutical crystallization apply. Factors such as solvent composition, temperature, cooling rate, stirring speed, and the presence of additives can all influence the crystal habit of a salt like Cephalexin lysinate. Additives, including other amino acids or compounds with similar structures, have been explored as crystallizing agents to modify the crystal form and size of cephalosporin (B10832234) alkali metal salts google.com.

Influence of Physical Factors (e.g., Ultrasound) on Crystallization Processes

Physical factors, such as ultrasound, can significantly impact crystallization processes. Sonocrystallization, the application of ultrasound during crystallization, has been shown to reduce induction time and metastable zone width, and accelerate the nucleation rate researchgate.netresearchgate.netcip.com.cn.

Studies on cephalexin monohydrate have demonstrated that ultrasound irradiation can narrow the metastable zone and shorten the induction time researchgate.netresearchgate.netcip.com.cn. The mechanism is qualitatively explained by cavitation phenomena generated by ultrasound, which can promote nucleation researchgate.netresearchgate.netcip.com.cn. Quantitative analysis based on classical nucleation theory has shown that ultrasound can decrease nucleation-related parameters like crystal-liquid interfacial tension and the radius of the critical nucleus, while increasing the diffusion coefficient researchgate.netresearchgate.netcip.com.cn.

Ultrasound can also influence crystal habit researchgate.netresearchgate.netcip.com.cn. Suitable ultrasonic treatment, along with seeding and supersaturation control, can be conducive to improving the quality and controlling the crystal habit of cephalexin monohydrate researchgate.netresearchgate.netcip.com.cn. Optimizing the crystallization process with continuous ultrasound irradiation has been explored for producing monodisperse cephalexin monohydrate crystals with good performance researchgate.netresearchgate.netcip.com.cn.

While specific studies on the effect of ultrasound on Cephalexin lysinate crystallization were not found, it is plausible that ultrasound would exert similar effects on its nucleation and growth kinetics due to the underlying physical principles of sonocrystallization. The cavitation and acoustic streaming effects of ultrasound could influence the supersaturation distribution, enhance mass transfer, and potentially induce secondary nucleation through crystal breakage, all of which could impact the final crystal properties of Cephalexin lysinate.

Mechanistic Insights into Molecular Interactions of Cephalexin and Its Lysinate Salt

Penicillin-Binding Protein (PBP) Interaction Mechanisms

The primary target of cephalexin (B21000) lysinate, like other beta-lactam antibiotics, is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.govpatsnap.comwikipedia.orgtoku-e.comdrugbank.comrpicorp.comlibretexts.org The interaction between cephalexin lysinate and PBPs leads to the inhibition of cell wall construction, ultimately resulting in bacterial cell death. nih.govtoku-e.comdrugbank.comrpicorp.com

Biochemical Inhibition of Peptidoglycan Synthesis Pathways

Peptidoglycan is a complex polymer that provides structural rigidity and stability to the bacterial cell wall. nih.govpatsnap.com Its synthesis involves a series of enzymatic reactions, with the final step being the transpeptidation (or cross-linking) of peptidoglycan chains. nih.gov PBPs catalyze this essential transpeptidation reaction. nih.govtoku-e.comlibretexts.org Cephalexin lysinate acts by mimicking the D-alanyl-D-alanine terminus of the peptidoglycan precursor, allowing it to bind covalently to the active site of PBPs. wikipedia.orgwikipedia.org This irreversible binding inactivates the enzyme, preventing the cross-linking of peptidoglycan strands. wikipedia.orgwikipedia.org The disruption of this crucial process weakens the bacterial cell wall, making it susceptible to osmotic lysis. nih.govtoku-e.com Cephalexin has been shown to specifically target FtsI (also known as PBP3), an essential PBP involved in bacterial cell division. nih.gov Inhibition of FtsI can lead to the formation of elongated, filamentous bacteria, which eventually undergo lysis. nih.gov

Molecular Interactions with Beta-Lactamase Enzymes and Chemical Deactivation Mechanisms

Bacterial resistance to beta-lactam antibiotics, including cephalexin and its lysinate salt, is often mediated by the production of beta-lactamase enzymes. nih.govpatsnap.comwikipedia.orgwikipedia.org These enzymes hydrolyze the amide bond within the beta-lactam ring, rendering the antibiotic inactive. patsnap.comwikipedia.orgwikipedia.org This hydrolysis opens the beta-lactam ring, destroying the structural moiety essential for binding to PBPs. wikipedia.orgwikipedia.org The production of beta-lactamases is a primary mechanism by which bacteria evade the effects of cephalosporins. nih.govpatsnap.com While cephalosporins are generally considered more resistant to beta-lactamase degradation compared to some penicillins, their susceptibility varies depending on the specific beta-lactamase produced by the bacterium. drugbank.com

DNA Binding Interactions and Modes of Association

Beyond its primary target of PBPs, studies have also investigated the interaction of cephalexin with bacterial DNA. While the clinical significance of this interaction as a primary mechanism of action is less established compared to PBP inhibition, it represents another aspect of the molecular interactions of the compound. Research on cephalexin suggests it can associate with DNA, potentially influencing cellular processes. nih.govresearchgate.nettandfonline.comtandfonline.comjocpr.comresearchgate.netacs.org

Characterization of DNA Groove Binding Mechanisms

Experimental and computational studies indicate that cephalexin primarily interacts with the minor groove of DNA. nih.govresearchgate.nettandfonline.com Techniques such as UV absorption, fluorescence spectroscopy, and circular dichroism have been employed to characterize this binding. nih.govresearchgate.nettandfonline.com Observations from these studies, including changes in DNA viscosity, are consistent with a groove binding mode rather than intercalation, where a molecule inserts itself between DNA base pairs. nih.govtandfonline.com Molecular docking simulations further support the notion that cephalexin favorably binds within the minor groove of the DNA helix. nih.govresearchgate.nettandfonline.comresearchgate.net

Thermodynamic Signatures of Drug-DNA Binding

Thermodynamic analysis of the interaction between cephalexin and DNA (specifically calf thymus DNA used as a model) has provided insights into the forces driving this association. These studies have shown that the binding process is spontaneous and exothermic. nih.govresearchgate.nettandfonline.com

Data from a study on cephalexin-DNA binding using spectroscopic and molecular docking techniques revealed the following thermodynamic parameters:

| Parameter | Value |

| Intrinsic Binding Constant (Kb) | 5.78 × 10³ M⁻¹ tandfonline.comtandfonline.com |

| Relative Binding Energy | -21.02 kJ mol⁻¹ nih.govresearchgate.nettandfonline.comresearchgate.net |

These thermodynamic signatures, particularly the negative change in Gibbs free energy (implied by the spontaneous nature) and the exothermic enthalpy change, suggest that the interaction is favorable. Further analysis of the thermodynamic data indicates that hydrogen bonding and van der Waals forces play significant roles in stabilizing the cephalexin-DNA complex within the minor groove. tandfonline.com

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing cephalexin lysinate in preclinical studies?

Answer :

- Synthesis : Use lyophilization or solvent-based methods to combine cephalexin with lysine, ensuring molar ratios are optimized for stability and bioavailability. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) and compare retention times against reference standards .

- Characterization : Include Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (peaks at 1700–1750 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., lysine’s α-proton resonance at δ 3.1–3.5 ppm). Report yield, purity (>95%), and solubility profiles in aqueous buffers (pH 4–8) .

Q. Q2. How should researchers design in vivo studies to evaluate cephalexin lysinate’s pharmacokinetics (PK) and tissue distribution?

Answer :

- PK Parameters : Calculate AUC (area under the curve), Cmax (maximum concentration), and t½ (half-life) using non-compartmental analysis. Compare bioavailability against cephalexin hydrochloride via oral/intravenous administration in rodent models .

- Tissue Distribution : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify drug levels in target tissues (e.g., bone, synovial fluid) post-administration. Normalize data to plasma concentrations to assess penetration efficiency .

Advanced Research Questions

Q. Q3. What mechanisms underlie cephalexin lysinate’s reported effects on bone healing biomarkers (e.g., CD34, Collagen III)?

Answer :

- Experimental Design : Use a rat femoral fracture model with histomorphometric analysis (e.g., micro-CT for trabecular thickness) and immunohistochemistry (IHC) to quantify CD34+ endothelial progenitor cells and Collagen III deposition at fracture sites. Compare cohorts treated with cephalexin lysinate vs. controls .

- Mechanistic Insight : Hypothesize that lysine’s role in collagen crosslinking enhances extracellular matrix stability, while cephalexin’s anti-inflammatory properties reduce osteoclast activation. Validate via RNA sequencing to identify upregulated osteogenic pathways (e.g., BMP-2, Runx2) .

Q. Q4. How can contradictions in existing data on cephalexin lysinate’s nephrotoxicity be resolved?

Answer :

- Data Analysis : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate preclinical/clinical studies. Stratify results by dosage, administration route, and comorbidities (e.g., renal impairment). Use funnel plots to assess publication bias .

- Methodological Adjustments : In vitro models (e.g., proximal tubule cells) can isolate direct toxicity from confounding factors. Measure biomarkers like serum creatinine, KIM-1, and NGAL, and correlate with lysinate’s physicochemical properties (e.g., logP, protein binding) .

Q. Q5. What advanced modeling approaches predict cephalexin lysinate’s stability under varying physicochemical conditions?

Answer :

- Semiempirical Modeling : Develop models using density functional theory (DFT) to simulate hydrolysis rates in acidic/alkaline environments. Validate experimentally via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

- Machine Learning : Train algorithms on datasets of lysinate degradation (pH, temperature, excipient interactions) to predict shelf-life. Use SHAP values to identify critical variables (e.g., lysine counterion concentration) .

Methodological and Analytical Considerations

Q. Q6. How should researchers address variability in cephalexin lysinate’s solubility across experimental setups?

Answer :

- Standardization : Use United States Pharmacopeia (USP) dissolution apparatus with sink conditions (pH 6.8 phosphate buffer, 37°C). Report solubility as mg/mL ± SD across triplicate runs .

- Advanced Techniques : Surface plasmon resonance (SPR) can quantify lysinate’s binding affinity to serum proteins, which influences solubility. Compare with cephalexin’s free acid form .

Q. Q7. What statistical frameworks are optimal for analyzing dose-response relationships in cephalexin lysinate studies?

Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values for antimicrobial efficacy. Use Akaike information criterion (AIC) for model selection .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate physicochemical properties (logD, pKa) with in vivo outcomes (e.g., AUC, tissue penetration) .

Data Presentation and Reproducibility

Q. Q8. How can researchers ensure reproducibility in cephalexin lysinate synthesis protocols?

Answer :

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step synthesis protocols in supplementary materials, including raw NMR/HPLC spectra .

- Collaborative Validation : Share batches with independent labs for cross-validation. Use interlaboratory studies to assess variability in purity and bioactivity .

Future Research Directions

Q. Q9. What gaps exist in understanding cephalexin lysinate’s role in biofilm disruption?

Answer :

- Hypothesis : Lysine’s chelating properties may destabilize bacterial biofilms. Test via confocal microscopy with SYTO 9/propidium iodide staining in Staphylococcus aureus biofilms .

- Innovative Models : Use microfluidic chips to simulate dynamic biofilm environments. Compare cephalexin lysinate’s penetration depth vs. conventional formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.